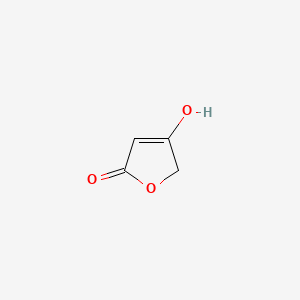

4-Hydroxyfuran-2(5H)-one

Description

Properties

IUPAC Name |

3-hydroxy-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O3/c5-3-1-4(6)7-2-3/h1,5H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZQBAGOECGRTSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC(=O)O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60202442 | |

| Record name | 4-Hydroxyfuran-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60202442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

541-57-1 | |

| Record name | 4-Hydroxy-2(5H)-furanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=541-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxyfuran-2(5H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxyfuran-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60202442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxyfuran-2(5H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.988 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

what is 4-hydroxyfuran-2(5H)-one

An In-Depth Technical Guide to 4-Hydroxyfuran-2(5H)-one: A Privileged Scaffold in Chemical Synthesis and Drug Discovery

Abstract

This compound, also known by its tautomeric name Tetronic acid, is a γ-lactone that has emerged as a molecule of significant interest in synthetic and medicinal chemistry. Its unique structural features, including a reactive lactone ring and a versatile enol moiety, render it an invaluable precursor for the synthesis of complex heterocyclic compounds. The 2(5H)-furanone core is a privileged pharmacophore found in numerous natural products and synthetic molecules exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of this compound, detailing its physicochemical characteristics, synthetic routes, chemical reactivity, and its burgeoning role in drug discovery and development. We further present key experimental protocols and safety considerations to equip researchers, scientists, and drug development professionals with the foundational knowledge required to harness the potential of this versatile chemical scaffold.

Part 1: Physicochemical and Structural Characteristics

This compound is a small, polar organic molecule whose chemical identity and structure are fundamental to its reactivity and function.

Chemical Identity and Properties

The fundamental properties of this compound are summarized below. It is a light yellow to beige crystalline powder that is soluble in water.[1][2]

| Property | Value | Reference |

| IUPAC Name | This compound | [3] |

| Synonyms | Tetronic acid, β-Tetronic Acid | [2][3] |

| CAS Number | 541-57-1 | [2][4] |

| Molecular Formula | C₄H₄O₃ | [1][4] |

| Molecular Weight | 100.07 g/mol | [1][4] |

| Melting Point | 135-137 °C | [1][2] |

| Boiling Point | 316.0 °C at 760 mmHg | [1] |

| Density | 1.551 g/cm³ | [1] |

| pKa (Predicted) | 3.55 ± 0.10 | [1][2] |

| Water Solubility | Soluble | [1][2] |

Structural Features: The Tautomerism of Tetronic Acid

A key characteristic of this compound is its ability to exist in tautomeric forms, primarily interconverting between a β-keto-γ-butyrolactone (keto form) and the more stable 4-hydroxy-2(5H)-furanone (enol form).[3] This equilibrium is crucial as it dictates the molecule's reactivity, allowing it to act as both a nucleophile (via the hydroxyl group) and an electrophile (at the carbonyl carbons). This β-keto-γ-butyrolactone motif is the core of many natural products, including the well-known ascorbic acid (vitamin C).[3]

Caption: Tautomeric equilibrium between the keto and enol forms of Tetronic acid.

Part 2: Synthesis and Chemical Reactivity

As a versatile synthon, this compound serves as a starting point for a multitude of more complex molecules.[5]

Synthetic Strategies

The synthesis of the furanone core can be achieved through various organic reactions. While large-scale synthesis of the parent this compound is not widely detailed, methods for producing its parent ring system and substituted derivatives are well-established.

A prominent method involves the oxidation of furfural, a biomass-derived aldehyde.[6] For instance, 5-hydroxy-2(5H)-furanone can be synthesized from furan using oxone as an oxidant in an aqueous medium, a protocol noted for its scalability and industrial applicability.[6][7] Substituted variants, such as 5-hydroxy-4-methyl-2(5H)-furanone, can be prepared via the cyclization of alkyl β-formylcrotonates in the presence of dilute aqueous hydrochloric acid.[8] These methods highlight the accessibility of the furanone scaffold from readily available starting materials.

Caption: General workflow for synthesizing the furanone core via oxidation.

Chemical Reactivity

The high reactivity of the 2(5H)-furanone ring system is due to the interplay of its functional groups.[9] The presence of a carbonyl group conjugated with a double bond, along with labile atoms (such as halogens in derivatives like mucochloric acid), provides multiple sites for chemical modification.[9] This makes 3,4-dihalo-5-hydroxy-2(5H)-furanones exceptionally versatile reactants for nucleophilic substitution, allowing for the introduction of diverse substituents and the construction of extensive compound libraries.[9] Its structure is ideal for use in multicomponent reactions, which enable the efficient, one-pot synthesis of complex heterocyclic structures, a significant advantage in drug discovery for generating molecular diversity.[5]

Part 3: Biological Significance and Applications in Drug Discovery

The 2(5H)-furanone scaffold is recognized as a privileged structure in medicinal chemistry, forming the basis for compounds with significant therapeutic potential.[9][10]

A Privileged Pharmacophore

The furanone ring is present in a wide array of natural and synthetic compounds demonstrating potent biological effects.[9] Derivatives of this scaffold have been extensively investigated for their anticancer, antibacterial (particularly for their ability to inhibit biofilm formation), antifungal, and antiviral activities.[9][11] The inherent reactivity and defined stereochemistry of the furanone core provide a robust starting point for designing targeted therapeutic agents.[10]

Mechanism of Action: Focus on Anticancer Activity

Derivatives of this compound have shown promise as anticancer agents by targeting fundamental cellular processes. A key mechanism involves the inhibition of topoisomerase I (Topo I), an essential enzyme for DNA replication and repair.[12] Certain furanone derivatives can stabilize the Topo I-DNA covalent complex, leading to DNA strand breaks and ultimately triggering cancer cell death.[12] Studies on novel 4-(4-substituted amidobenzyl)furan-2(5H)-one derivatives revealed that compounds with an exocyclic double bond on the furanone ring generally exhibit more potent Topo I inhibition and cytotoxicity against human cancer cell lines.[12]

Caption: Proposed mechanism of Topo I inhibition by furanone derivatives.

Quantitative Bioactivity Data

The therapeutic potential of this scaffold is underscored by quantitative in vitro data. Halogenated derivatives, in particular, have demonstrated significant cytotoxicity against various cancer cell lines.

| Compound Class | Cancer Cell Line | IC₅₀ (μM) | Reference |

| 4-Biphenylamino-5-halo-2(5H)-furanone | MCF-7 (Breast) | 11.8 | [10] |

| 4-Biphenylamino-5-halo-2(5H)-furanone | C6 (Glioma) | 12.1 | [10] |

Part 4: Experimental Protocols

Disclaimer: The following protocols are generalized representations. Researchers must adapt them based on specific substrates, reagents, and laboratory safety standards.

Protocol 1: Representative Synthesis of 5-Hydroxy-2(5H)-furanone from Furfural[6]

This protocol describes a general method for the oxidation of furfural to produce the furanone core structure.

Materials:

-

Furfural

-

Methanol (or other suitable solvent)

-

Sensitizer (e.g., Rose Bengal or Methylene Blue)

-

Oxygen source (air or pure O₂)

-

Light source (e.g., sodium lamp)

-

Rotary evaporator

-

Silica gel for chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

-

Reaction Setup: Dissolve furfural and a catalytic amount of the sensitizer (e.g., Rose Bengal) in methanol in a reaction vessel equipped with a gas inlet and a magnetic stirrer.

-

Initiation: While stirring vigorously, irradiate the solution with the light source and bubble a steady stream of oxygen through the mixture. The reaction is typically conducted at room temperature.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the furfural spot has been consumed.

-

Workup: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Dissolve the crude residue in a minimal amount of solvent and purify by silica gel column chromatography, eluting with an appropriate solvent gradient (e.g., increasing polarity with ethyl acetate in hexane).

-

Characterization: Collect the fractions containing the desired product, combine them, and remove the solvent. Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol outlines the steps to assess the anticancer activity of synthesized furanone derivatives.

Materials:

-

Human cancer cell line (e.g., MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well microtiter plates

-

Synthesized furanone compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the furanone compounds in culture medium. Replace the old medium with the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours in a humidified incubator at 37°C with 5% CO₂.

-

MTT Addition: Add MTT solution to each well and incubate for another 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) for each compound.

Part 5: Safety and Handling

Proper handling of this compound and its derivatives is crucial due to their potential hazards.

Hazard Identification: Based on available Safety Data Sheets (SDS), this class of compounds is classified as an irritant.[2]

| Hazard Statement | Description | Reference |

| H315 | Causes skin irritation | [2][13] |

| H319 | Causes serious eye irritation | [2][13] |

| H335 | May cause respiratory irritation | [2][13] |

Handling and Storage:

-

Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.[14] Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust or fumes.[13][14]

-

Storage: Store in a tightly sealed container in a cool, dry place, typically refrigerated between 2-8°C.[1][2] Some derivatives may be light-sensitive.[2]

-

First Aid: In case of skin contact, wash with plenty of soap and water.[14] If in eyes, rinse cautiously with water for several minutes.[2] If inhaled, move the person to fresh air.[14] Seek medical attention if irritation persists.

-

Disposal: Dispose of waste materials according to local, state, and federal regulations. Do not allow the substance to enter drains.[13]

Conclusion

This compound represents a molecule of considerable value and potential. Its straightforward structural motif, combined with high reactivity and the proven biological activity of its derivatives, establishes it as a cornerstone scaffold for both synthetic chemistry and drug discovery. From its role as a precursor in the synthesis of complex heterocycles to its function as a pharmacophore in the development of novel anticancer and antimicrobial agents, the furanone core continues to be a fertile ground for scientific exploration. As research advances, particularly in leveraging biomass-derived starting materials, this compound is poised to become an even more critical platform chemical for the sustainable development of pharmaceuticals and fine chemicals.[15] Future investigations will likely focus on expanding the diversity of its derivatives, elucidating detailed mechanisms of action, and advancing promising candidates into preclinical and clinical development.

References

- 1. 4-Hydroxy-2(5H)-furanone|lookchem [lookchem.com]

- 2. 4-Hydroxy-2(5H)-furanone | 541-57-1 [amp.chemicalbook.com]

- 3. Tetronic acid - Wikipedia [en.wikipedia.org]

- 4. This compound | C4H4O3 | CID 54683813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 5-Hydroxy-2(5H)-furanone - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. US5654444A - Preparation of 5-hydroxy-4-methyl-2(5H)-furanone - Google Patents [patents.google.com]

- 9. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel 4-(4-substituted amidobenzyl)furan-2(5H)-one derivatives as topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. echemi.com [echemi.com]

- 14. synquestlabs.com [synquestlabs.com]

- 15. chemrxiv.org [chemrxiv.org]

4-hydroxyfuran-2(5H)-one structure and properties

An In-depth Technical Guide to 4-Hydroxyfuran-2(5H)-one

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound, also known by several synonyms including β-Tetronic acid, is a γ-lactone that serves as a pivotal scaffold in organic and medicinal chemistry.[1][2] Its structure, featuring a butenolide ring with an enolizable β-keto group, imparts a unique reactivity profile, making it a versatile precursor for a wide array of more complex molecules.[3] This molecule is not merely a synthetic curiosity; the tetronic acid motif is found at the core of numerous natural products, including the well-known ascorbic acid (Vitamin C) and various antibiotics and mycotoxins like penicillic acid.[2] Its significance extends to the agrochemical industry, where it forms the structural basis for tetronic acid insecticides such as spirodiclofen.[2] This guide provides a comprehensive overview of the structure, properties, synthesis, and reactivity of this compound, offering a technical resource for researchers engaged in synthetic chemistry and drug discovery.

Molecular Structure and Properties

The chemical identity of this compound is defined by its furanone core. A deep understanding of its structure, including its tautomeric nature, is fundamental to appreciating its chemical behavior.

Chemical Structure and Tautomerism

This compound (molecular formula C₄H₄O₃) is a five-membered lactone ring.[1] A critical feature of its structure is the presence of a hydroxyl group at the C4 position, which is in conjugation with the C2 carbonyl group. This arrangement facilitates keto-enol tautomerism, where the molecule can interconvert between the enol form (this compound) and the keto form (furan-2,4(3H,5H)-dione).[2] The enol form is generally the more stable and prevalent tautomer. This equilibrium is crucial as it dictates the molecule's reactivity, allowing it to act as both a nucleophile (at the C3 position) and an electrophile. The rate of this tautomerism, and subsequent racemization if the molecule is chiral at C5, is influenced by pH.[4]

Caption: Keto-enol tautomerism of this compound.

Physicochemical Properties

The physical and chemical properties of this compound have been well-characterized. It typically appears as a light yellow to beige crystalline powder and is soluble in water.[5][6] A summary of its key properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₄O₃ | [1][5] |

| Molecular Weight | 100.07 g/mol | [1][5] |

| Melting Point | 135-137 °C | [5][6][7] |

| Boiling Point | 316.03 °C (at 760 mmHg) | [5][6] |

| Density | 1.551 g/cm³ | [5] |

| Water Solubility | Soluble | [5][6] |

| pKa | 3.55 ± 0.10 (Predicted) | [5][6] |

| Appearance | Light yellow-beige crystalline powder | [5][6] |

| CAS Number | 541-57-1 | [1] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of this compound.

-

¹H NMR: The proton NMR spectrum is relatively simple. A key feature is a singlet or a narrow multiplet for the vinyl proton at C3. The two protons at the C5 position typically appear as another singlet. The hydroxyl proton at C4 will be a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the four carbon atoms. The carbonyl carbon (C2) will be the most downfield signal. The enolic carbons (C3 and C4) will appear in the vinyl region, and the methylene carbon (C5) will be the most upfield signal.

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band for the C=O stretch of the α,β-unsaturated lactone. A broad O-H stretching band from the enolic hydroxyl group is also prominent. C=C stretching and C-O stretching bands will also be present, confirming the key functional groups.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) corresponding to its molecular weight (100.07).[1] Common fragmentation patterns involve the loss of CO and other small neutral molecules.

Synthesis and Reactivity

The utility of this compound stems from its accessible synthesis and its predictable, yet versatile, reactivity.

Synthetic Routes

Several methods have been developed for the synthesis of this compound. A common and efficient laboratory-scale preparation starts from ethyl acetoacetate, proceeding through a "one-pot" reaction to yield the target compound.[8] This method highlights the strategic construction of the furanone ring from acyclic precursors.

Caption: Simplified workflow for the synthesis of this compound.

Exemplary Synthesis Protocol

The following protocol is a conceptual representation based on established synthetic strategies, such as those derived from acetoacetic esters.[8]

Objective: To synthesize this compound from ethyl acetoacetate.

Materials:

-

Ethyl acetoacetate

-

Brominating agent (e.g., N-Bromosuccinimide)

-

Base (e.g., Sodium ethoxide)

-

Acid (e.g., Hydrochloric acid)

-

Appropriate solvents (e.g., Ethanol, Dichloromethane)

Methodology:

-

Bromination: Dissolve ethyl acetoacetate in a suitable solvent. Add the brominating agent portion-wise at a controlled temperature (e.g., 0 °C) to form the γ-bromo intermediate. Causality: This step introduces a leaving group at the terminal methyl position, which is necessary for the subsequent cyclization.

-

Cyclization: Introduce a base, such as sodium ethoxide, to the reaction mixture. The base deprotonates the α-carbon, generating an enolate which then acts as an internal nucleophile, attacking the carbon bearing the bromine atom to form the five-membered ring. Causality: This intramolecular SN2 reaction is the key ring-forming step.

-

Hydrolysis and Workup: After the cyclization is complete, acidify the mixture. The acidic conditions hydrolyze the ester and facilitate the decarboxylation, leading to the final enol product. Causality: The final tautomerization to the more stable enol form occurs under these conditions.

-

Purification: The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Chemical Reactivity

The reactivity of this compound is dominated by its bifunctional nature. It can undergo reactions at the hydroxyl group, the double bond, and the C3 position.

-

O-Alkylation/Acylation: The enolic hydroxyl group can be readily alkylated or acylated to form ethers and esters, respectively.[9]

-

C-Alkylation/Acylation: In the presence of a base, the molecule can be deprotonated at C3 to form a nucleophilic enolate, which can then react with various electrophiles.

-

Michael Addition: The α,β-unsaturated lactone system can act as a Michael acceptor.

-

Precursor to Heterocycles: It is an excellent starting material for synthesizing a variety of fused and substituted heterocyclic systems through multicomponent reactions.[3] The molecule's ability to react with binucleophiles is particularly useful in this regard.

Caption: Reactivity of this compound as a synthetic precursor.

Applications

The unique structural features of this compound make it a valuable building block in several scientific fields.

-

Organic Synthesis: It serves as a C4 building block for the synthesis of complex natural products and other target molecules.[10] Its derivatives are widely used in the construction of diverse heterocyclic compounds.[3][11]

-

Medicinal Chemistry: The furanone ring is a recognized pharmacophore present in many biologically active compounds, including antimicrobial and anti-inflammatory agents.[9][11] Derivatives of this compound are continuously explored for novel therapeutic applications. The related compound 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) is a key flavor compound in many fruits like strawberries and pineapples.[12]

-

Agrochemicals: As mentioned, the tetronic acid core is central to a class of insecticides, demonstrating its utility beyond the pharmaceutical realm.[2]

Safety and Handling

This compound is classified as an irritant.[6] It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[13]

-

Handling: Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood. Avoid breathing dust.[13]

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, typically at 2-8°C.[5][6] It is noted to be light-sensitive.[6][13]

Conclusion

This compound is a fundamentally important molecule with a rich chemistry. Its tautomeric nature and versatile reactivity make it an invaluable tool for synthetic chemists. Its presence in bioactive natural products and its application in creating pharmaceuticals and agrochemicals underscore its continued relevance. A thorough understanding of its properties and reaction pathways, as detailed in this guide, is crucial for leveraging its full potential in research and development.

References

- 1. This compound | C4H4O3 | CID 54683813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tetronic acid - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Tautomerism of 4-hydroxy-2,5-dimethyl-3(2H)-furanone: evidence for its enantioselective biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-Hydroxy-2(5H)-furanone|lookchem [lookchem.com]

- 6. 4-Hydroxy-2(5H)-furanone | 541-57-1 [amp.chemicalbook.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]

- 9. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 5-Hydroxy-2(5H)-furanone - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) [mdpi.com]

- 13. 4-Hydroxy-2(5H)-furanone price,buy 4-Hydroxy-2(5H)-furanone - chemicalbook [chemicalbook.com]

A Technical Guide to the Synthesis of Furanone Scaffolds from Furfural for Pharmaceutical Research

Executive Summary

The conversion of biomass-derived platform chemicals into high-value intermediates is a cornerstone of sustainable pharmaceutical development. Furfural, a readily available compound from lignocellulosic biomass, serves as a versatile precursor for a variety of heterocyclic scaffolds.[1][2][3] This guide provides an in-depth technical exploration of the synthesis of hydroxylated furanones from furfural. A critical clarification is addressed herein: the direct oxidation of furfural predominantly yields 5-hydroxy-2(5H)-furanone , a valuable and reactive intermediate in its own right.[3][4] The constitutional isomer, 4-hydroxyfuran-2(5H)-one (the enol tautomer of tetronic acid), is not a direct product of this pathway.[5][6]

This document is structured to reflect this chemical reality. Part I provides a comprehensive, field-proven guide to the synthesis of the primary, direct product: 5-hydroxy-2(5H)-furanone. Part II outlines established, classical synthetic routes to the requested, isomeric target, this compound, to provide researchers with validated pathways to this important pharmacophore.

Part I: Synthesis of 5-Hydroxy-2(5H)-furanone from Furfural

The transformation of furfural into 5-hydroxy-2(5H)-furanone is a powerful example of valorizing renewable feedstocks. This intermediate is a potent pesticide and serves as a C4 building block for diverse heterocycles.[7] The principal synthetic strategy involves a Baeyer-Villiger type oxidation of the furfural aldehyde.[8][9]

Reaction Mechanism: The Baeyer-Villiger Oxidation Pathway

The oxidation of furfural with a peroxy species, such as hydrogen peroxide activated by an acid catalyst, does not proceed by simple aldehyde oxidation to a carboxylic acid. Instead, it follows a more complex and elegant cascade. The generally accepted mechanism involves several key stages:

-

Initial Oxidation & Rearrangement: Furfural is first oxidized to an unstable peroxy intermediate.

-

Criegee-type Intermediate Formation: This intermediate undergoes rearrangement, akin to the Baeyer-Villiger mechanism, leading to the insertion of an oxygen atom into the furan ring.[10]

-

Ring Opening & Re-cyclization: This leads to the formation of unstable intermediates like 2-hydroxyfuran, which rapidly tautomerize and cyclize.

-

Product Formation: The cascade ultimately yields 5-hydroxy-2(5H)-furanone as the most stable and isolable primary product.[8] Side reactions can lead to the formation of maleic, succinic, and formic acids, particularly under harsh conditions or with prolonged reaction times.[8][11]

A simplified representation of this mechanistic network is illustrated below.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. A Laboratory Synthesis of 4-Hydroxy-2(5H)-furanone (b-Tetronic Acid) [chooser.crossref.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. 5-Hydroxy-2(5H)-furanone - Wikipedia [en.wikipedia.org]

- 7. One-Pot Synthesis of Tetronic Acids from Esters [organic-chemistry.org]

- 8. CN103570649A - Synthesis method of 5-hydroxyl-4-methyl-2(5H)-furanone - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Recent advances in the synthesis of naturally occurring tetronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. files01.core.ac.uk [files01.core.ac.uk]

4-hydroxyfuran-2(5H)-one chemical formula and molecular weight

An In-Depth Technical Guide to 4-Hydroxyfuran-2(5H)-one: Properties, Synthesis, and Applications in Drug Discovery

Core Molecular and Physicochemical Profile

This compound is a member of the furanone family, a class of compounds recognized for their significant pharmacological importance.[1] The furanone ring is a common pharmacophore found in numerous natural products and synthetic drugs, exhibiting a wide spectrum of bioactivity, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3]

The molecule's structure, featuring a lactone, a double bond, and an enolic hydroxyl group, imparts a unique reactivity profile, making it a valuable and versatile precursor in organic synthesis.[1][4]

Table 1: Chemical Identifiers and Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C₄H₄O₃ | [5][6][7] |

| Molecular Weight | 100.07 g/mol | [5][7][8] |

| IUPAC Name | This compound | [5][6] |

| Synonyms | 4-Hydroxy-2(5H)-furanone, β-Tetronic acid | [5][8][9] |

| CAS Number | 541-57-1 | [5][6][10] |

| Appearance | Light yellow-beige crystalline solid/powder | [11][12] |

| Melting Point | 135-140 °C (275-284 °F) | [8][11][12] |

| Boiling Point | 316.03 °C at 760 mmHg | [12] |

| Solubility | Soluble in water and DMSO | [9][12] |

| pKa | 3.55 ± 0.10 (Predicted) | [9][12] |

| Density | ~1.55 g/cm³ | [12] |

Synthesis Pathway and Experimental Protocol

The synthesis of furanone derivatives is a well-explored area of organic chemistry.[13] While various methods exist, one practical and scalable approach involves the oxidation of furan. The following protocol is a conceptualized representation based on established chemical principles for educational purposes and should be adapted and optimized under controlled laboratory conditions.

Conceptual Workflow: Oxidation of Furan

This workflow outlines the transformation of furan into the target molecule, 5-hydroxy-2(5H)-furanone, a tautomer of this compound. This process highlights a green chemistry approach by using a common oxidizing agent in an aqueous medium.[13]

Caption: Conceptual workflow for the synthesis of 5-hydroxy-2(5H)-furanone via oxidation of furan.

Detailed Experimental Protocol (Conceptual)

Disclaimer: This protocol is a representative example and must be performed by qualified personnel in a suitable laboratory setting with all appropriate safety precautions.

Objective: To synthesize 5-hydroxy-2(5H)-furanone from furan.

Materials:

-

Furan

-

Oxone® (Potassium peroxymonosulfate)

-

Deionized Water

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated Sodium Chloride Solution)

-

Anhydrous Magnesium Sulfate

-

Rotary Evaporator

-

Standard Glassware (round-bottom flask, separatory funnel, etc.)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve furan in deionized water. Cool the mixture in an ice bath to 0-5 °C.

-

Oxidation: Slowly add Oxone® to the stirred solution portion-wise, ensuring the temperature remains below 10 °C. The reaction is exothermic.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for several hours. Monitor the consumption of furan using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Once the reaction is complete, extract the aqueous mixture multiple times with ethyl acetate.

-

Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and then with brine. This removes acidic byproducts and residual salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by silica gel column chromatography to yield the pure 5-hydroxy-2(5H)-furanone.

Applications in Drug Discovery and Development

The this compound scaffold is a cornerstone in medicinal chemistry due to its presence in numerous biologically active compounds and its utility as a versatile synthetic intermediate.[1][14]

Pharmacophore for Bioactive Molecules

The furanone ring is a key structural motif in compounds exhibiting a wide array of pharmacological activities.[3] Its derivatives have been shown to possess:

-

Antimicrobial and Antifungal Activity: The core structure is found in natural and synthetic compounds that inhibit the growth of various pathogens, including bacteria like Bacillus subtilis and Salmonella typhimurium.[1][2]

-

Anticancer Properties: Certain derivatives of 3,4-dihalo-5-hydroxy-2(5H)-furanones exhibit anticancer activity by inhibiting key enzymes involved in cell proliferation.[1]

-

Anti-inflammatory Effects: The furanone moiety contributes to the anti-inflammatory profile of several molecules.[3]

Intermediate in Complex Synthesis

Beyond its intrinsic activity, this compound serves as a building block for more complex molecules. Its multiple reactive sites allow for a variety of chemical transformations.[4][14] It is particularly valuable in the synthesis of lignans and other γ-butenolide derivatives through reactions like Michael additions and catalyzed aldol reactions.[14] This versatility enables chemists to construct diverse molecular libraries for drug screening and lead optimization programs.

Safety, Handling, and Storage

Proper handling of this compound is crucial to ensure laboratory safety. The compound is classified as an irritant.[9][10]

Table 2: GHS Hazard Information

| Hazard Statement | Code | Description | Source(s) |

| Skin Irritation | H315 | Causes skin irritation | [10][15] |

| Eye Irritation | H319 | Causes serious eye irritation | [10][15] |

| Respiratory Irritation | H335 | May cause respiratory irritation | [10][15] |

Personal Protective Equipment (PPE) and Handling

-

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood.[10][11] Ensure safety showers and eyewash stations are readily accessible.[10]

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[10][11]

-

Skin Protection: Use impervious gloves and wear appropriate protective clothing to prevent skin contact.[10][11]

-

Respiratory Protection: If ventilation is inadequate or dust is generated, use a NIOSH-approved respirator.[10][11]

-

General Hygiene: Avoid breathing dust.[10] Wash hands thoroughly after handling.[10] Do not eat, drink, or smoke in the laboratory.[10]

First Aid Measures

-

Inhalation: Move the person to fresh air. Seek medical attention if breathing becomes difficult or irritation persists.[10]

-

Skin Contact: Wash the affected area with plenty of soap and water. Remove contaminated clothing.[10]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[10][11]

-

Ingestion: If swallowed, rinse mouth with water and seek immediate medical advice.[15]

Storage

-

Keep the container tightly closed to prevent moisture absorption and contamination.[11][15]

-

The compound may be light-sensitive; storage in an opaque or amber container is recommended.[9]

References

- 1. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C4H4O3 | CID 54683813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-HYDROXY-2,5-DIHYDROFURAN-2-ONE | CAS 541-57-1 [matrix-fine-chemicals.com]

- 7. 4-Hydroxy-2(5H)-furanone, 95% | Fisher Scientific [fishersci.ca]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. 4-Hydroxy-2(5H)-furanone | 541-57-1 [amp.chemicalbook.com]

- 10. synquestlabs.com [synquestlabs.com]

- 11. 4-Hydroxy-2,5-dihydrofuran-2-one(541-57-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 12. 4-Hydroxy-2(5H)-furanone|lookchem [lookchem.com]

- 13. researchgate.net [researchgate.net]

- 14. nbinno.com [nbinno.com]

- 15. echemi.com [echemi.com]

An In-depth Technical Guide to 4-Hydroxyfuran-2(5H)-one: Properties, Analysis, and Applications

Introduction: The Versatility of a Core Scaffold

4-Hydroxyfuran-2(5H)-one, also known by its trivial name β-tetronic acid, is a pivotal molecule within the realm of organic chemistry and drug discovery.[1] As a γ-lactone, its deceptively simple structure belies a rich and complex chemical nature, most notably its existence as an equilibrium of tautomeric forms.[2] This inherent duality governs its reactivity and makes it a versatile synthon for the synthesis of a diverse array of heterocyclic compounds with significant biological activities.[3][4] Many natural products, including the well-known ascorbic acid (vitamin C), contain the β-keto-γ-butyrolactone motif of tetronic acid.[2] This guide provides an in-depth exploration of the physicochemical properties, analytical methodologies, and synthetic applications of this compound, tailored for researchers and professionals in drug development.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective application in research and synthesis. These properties dictate its solubility, stability, and reactivity. The key physicochemical data are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| Synonyms | β-Tetronic Acid, 4-Hydroxy-2(5H)-furanone | [1] |

| CAS Number | 541-57-1 (Enol form) | [2] |

| Molecular Formula | C₄H₄O₃ | [2] |

| Molecular Weight | 100.07 g/mol | |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 135-137 °C | [5] |

| Boiling Point | 316.0 ± 42.0 °C at 760 mmHg | |

| Density | 1.6 ± 0.1 g/cm³ | |

| Solubility | Soluble in water | |

| pKa | 3.55 ± 0.10 (Predicted) |

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by its functional groups: a lactone, a hydroxyl group, and an alkene within a five-membered ring. Its most significant chemical characteristic is its ability to undergo keto-enol tautomerism.

Keto-Enol Tautomerism: A Dynamic Equilibrium

This compound exists in a dynamic equilibrium between its enol form (this compound) and its keto form (furan-2,4(3H,5H)-dione).[2] This tautomerization is a chemical reaction involving the migration of a proton and the shifting of bonding electrons. The equilibrium can be influenced by factors such as the solvent and pH. This phenomenon is crucial as the two tautomers exhibit different reactivity profiles. The enol form is often the more stable of the two.

The mechanism for this tautomerization can be catalyzed by either acid or base.[6][7][8][9]

-

Base-Catalyzed Tautomerism: A base abstracts the acidic α-hydrogen from the keto form, creating an enolate ion. Subsequent protonation of the oxygen atom in the enolate yields the enol form.[7][8]

-

Acid-Catalyzed Tautomerism: The carbonyl oxygen of the keto form is protonated by an acid, forming an oxonium ion. A base then removes the α-hydrogen, leading to the formation of the enol.[7][8]

Caption: Keto-enol tautomerism of this compound.

Reactivity as a Synthetic Building Block

The presence of multiple reactive sites makes this compound a valuable precursor in organic synthesis. It is extensively used in multicomponent reactions to generate diverse heterocyclic scaffolds.[3] The dicarbonyl nature of its keto tautomer allows it to act as a key structural motif in the synthesis of various natural products and their analogues.[3] Its derivatives have shown a wide range of biological activities, including anti-inflammatory, anticancer, antibacterial, and antifungal properties.[3]

Experimental Protocols

The following protocols provide standardized procedures for the synthesis and analysis of this compound, designed to ensure reproducibility and accuracy.

Synthesis of this compound

A common laboratory synthesis involves the cyclization of appropriate precursors. One established method is the acid-catalyzed cyclization of β-formylcrotonates.[10]

Materials:

-

Alkyl β-formylcrotonate (e.g., methyl or ethyl ester)

-

Dilute aqueous hydrochloric acid (e.g., 1-38% by weight)

-

Methanol or ethanol (as a solubilizer, optional but recommended)[10]

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Distillation apparatus

Procedure:

-

Combine the alkyl β-formylcrotonate with 0.1 to 2 molar equivalents of hydrochloric acid in a round-bottom flask. The addition of a catalytic amount of methanol or ethanol (0.01 to 1 molar equivalent) can significantly improve the yield.

-

Heat the mixture to reflux (approximately 90-110 °C) for 0.5 to 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[10]

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove water, the alcohol solubilizer, and hydrochloric acid by distillation under reduced pressure.[10]

-

The crude product can then be purified by distillation or recrystallization to yield this compound.

Caption: General workflow for the synthesis of this compound.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of this compound. A validated method for a similar furanone derivative can be adapted.[11][12]

Sample Preparation:

-

Accurately weigh a known amount of the this compound sample.

-

Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

For quantitative analysis, add a known amount of an internal standard (e.g., vanillin).[11][12]

Instrument Parameters (Example for a 400 MHz spectrometer):

-

Pulse Angle: 30°

-

Acquisition Time: ~2.6 s

-

Spectral Width: ~16 ppm

-

Relaxation Delay (D1): 1.0 s[11]

-

Number of Scans: 16[11]

The resulting spectrum should be processed (Fourier transformation, phase correction, and baseline correction) and the signals integrated to determine the relative ratios of protons and, if an internal standard is used, the absolute quantity of the analyte.

High-Performance Liquid Chromatography (HPLC)

HPLC is an essential technique for assessing the purity of this compound and for separating it from related compounds. A reversed-phase method is commonly employed.[2][13]

Sample Preparation:

-

Dissolve the sample in the mobile phase.

-

Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.[2]

HPLC System and Conditions (Example):

-

HPLC System: A standard preparative or analytical HPLC system with a UV detector.[2]

-

Column: C18 reversed-phase column (e.g., Zorbax ODS).[2]

-

Mobile Phase: A gradient of a polar organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., 0.05 M sodium acetate, pH 4.0).[2] The addition of a small amount of acid like phosphoric or formic acid can improve peak shape.[2][13]

-

Flow Rate: Dependent on whether the separation is analytical or preparative (e.g., 1.0 mL/min for analytical, 15-20 mL/min for preparative).[2]

-

Detection: UV detection at a suitable wavelength (e.g., 280-290 nm).[2]

Caption: Workflow for NMR and HPLC analysis of this compound.

Applications in Drug Development

The 2(5H)-furanone core is a recognized pharmacophore present in numerous natural and synthetic compounds with a broad spectrum of biological activities.[14][15] Derivatives of this compound have been investigated for their potential as:

-

Antimicrobial Agents: Halogenated furanones, for example, have been shown to interfere with bacterial quorum sensing and biofilm formation.[14]

-

Anticancer Agents: Certain diaryl-substituted 3-hydroxy-2(5H)-furanones have demonstrated antiproliferative activity against cancer cell lines.[16]

-

Antiviral Agents: Some derivatives have been identified as inhibitors of HIV-1 integrase.[16]

The versatility of tetronic acid as a starting material in multicomponent reactions allows for the rapid generation of libraries of diverse compounds for high-throughput screening in drug discovery programs.[3]

Conclusion

This compound is a molecule of significant interest to the scientific community, particularly those involved in synthetic and medicinal chemistry. Its unique physicochemical properties, governed by keto-enol tautomerism, provide a foundation for its diverse reactivity. The standardized protocols for its synthesis and analysis outlined in this guide are intended to facilitate reproducible and high-quality research. As a versatile building block, this compound will undoubtedly continue to play a crucial role in the development of novel therapeutics and other biologically active compounds.

References

- 1. This compound | 541-57-1 | TCI AMERICA [tcichemicals.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Recent advances in the multicomponent synthesis of heterocycles using tetronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. youtube.com [youtube.com]

- 7. scienceinfo.com [scienceinfo.com]

- 8. Keto Enol Tautomerization - Chemistry Steps [chemistrysteps.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. US5654444A - Preparation of 5-hydroxy-4-methyl-2(5H)-furanone - Google Patents [patents.google.com]

- 11. A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone, a Valuable Chemical Intermediate, In a Dichloromethane Extract of Helleborus lividus subsp: Corsicus Leaves from Corsica - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Separation of 2(5H)-Furanone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 14. arpi.unipi.it [arpi.unipi.it]

- 15. The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and biological activities of a series of 4,5-diaryl-3-hydroxy-2(5H)-furanones - PubMed [pubmed.ncbi.nlm.nih.gov]

Foreword: The Dynamic Nature of a Core Chemical Scaffold

An In-Depth Technical Guide to the Tautomerism of 4-Hydroxyfuran-2(5H)-one (Tetronic Acid)

To the researchers, scientists, and drug development professionals who engage with the intricacies of molecular behavior, this guide offers a deep exploration into the tautomerism of this compound, a compound commonly known as tetronic acid. This simple heterocyclic motif is a cornerstone in numerous natural products and serves as a versatile precursor in synthetic chemistry.[1][2] However, its chemical reactivity and biological interactions are not governed by a single, static structure. Instead, it exists as a dynamic equilibrium of interconverting isomers known as tautomers. Understanding and controlling this equilibrium is paramount for predictable synthesis, formulation stability, and optimizing biological activity. This document moves beyond a simple description of tautomerism to explain the causality behind its behavior and provide robust, field-proven methodologies for its study.

The Tautomeric Landscape: Defining the Players

Tautomerism involves the migration of a proton, accompanied by a switch of a single bond and an adjacent double bond.[3] For this compound, this manifests primarily as a keto-enol equilibrium. The molecule can theoretically exist in several forms, but the equilibrium is dominated by two principal structures: a diketo form and a highly stabilized enol form.

-

Tautomer A: Furan-2,4(3H,5H)-dione (The Diketo Form) : This structure contains two carbonyl groups within the five-membered ring. Theoretical studies indicate this diketo form adopts a trans E,E conformation.[4][5]

-

Tautomer B: this compound (The Enol Form) : This is the most prevalent and stable tautomer under many conditions. Enolization occurs at the C4-carbonyl, resulting in a hydroxyl group conjugated with the ring double bond and the remaining C2-carbonyl.[4][5] Spectroscopic evidence, such as UV absorption at λmax = 248nm (C=C) and 223 nm (C=O) in aqueous ethanol, strongly supports the predominance of this enol structure.[5]

While other enol forms are conceivable, computational and experimental data consistently point to the 4-hydroxy isomer as the key player in the tautomeric equilibrium. The interconversion between these forms is a rapid and reversible process, the position of which is dictated by thermodynamic stability.

References

The Enduring Versatility of the 2(5H)-Furanone Scaffold: A Technical Guide for Drug Development Professionals

Abstract

The 2(5H)-furanone, or butenolide, ring system is a privileged scaffold in medicinal chemistry, underpinning the structure of a vast array of natural products and synthetic compounds with significant therapeutic potential. Its inherent reactivity, born from the conjugated lactone system, provides a versatile platform for the synthesis of complex molecular architectures. This guide offers an in-depth exploration of the core chemistry of 2(5H)-furanones, tailored for researchers, scientists, and drug development professionals. We will delve into the fundamental principles of their synthesis and reactivity, supported by field-proven insights and detailed experimental protocols. The causality behind experimental choices will be elucidated, and key mechanistic pathways will be visualized to provide a comprehensive and actionable resource for leveraging the power of 2(5H)-furanone chemistry in the pursuit of novel therapeutics.

Introduction: The 2(5H)-Furanone Core

The 2(5H)-furanone is a five-membered heterocyclic lactone, also known as γ-crotonolactone.[1] Its structure features an α,β-unsaturated carbonyl system within a cyclic ester, a combination that imparts a unique profile of reactivity and biological activity. This scaffold is present in a multitude of natural products exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3]

Nomenclature and Physicochemical Properties

The parent compound, furan-2(5H)-one, is a colorless liquid.[1] The numbering of the ring begins at the oxygen atom and proceeds towards the carbonyl group.

Table 1: Physicochemical Properties of 2(5H)-Furanone

| Property | Value | Reference |

| Molecular Formula | C₄H₄O₂ | [4] |

| Molar Mass | 84.07 g/mol | [4] |

| Density | 1.185 g/mL at 25 °C | [4] |

| Melting Point | 4-5 °C | [4] |

| Boiling Point | 86-87 °C at 12 mmHg | [4] |

| Solubility | Soluble in water | [5] |

The unique electronic nature of the 2(5H)-furanone ring, with its conjugated π-system and polarized carbonyl group, makes it a versatile building block in organic synthesis.

Synthetic Strategies for the 2(5H)-Furanone Core

The construction of the 2(5H)-furanone ring can be achieved through a variety of synthetic methodologies. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials.

Oxidation of Furfural: A Bio-Renewable Route

A prominent and sustainable method for the synthesis of the parent 2(5H)-furanone involves the oxidation of furfural, a readily available platform chemical derived from biomass.[1] This transformation typically proceeds via a Baeyer-Villiger-type oxidation.

Experimental Protocol: Synthesis of 2(5H)-Furanone from Furfural

This protocol is adapted from a procedure utilizing hydrogen peroxide as the oxidant.

Materials:

-

Furfural

-

30% Hydrogen peroxide (H₂O₂)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve furfural in trifluoroacetic acid.

-

Slowly add 30% hydrogen peroxide to the stirred mixture at room temperature.

-

Continue stirring the reaction mixture for 1 hour at room temperature.

-

Quench the reaction by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield pure 2(5H)-furanone.

Causality: The use of a strong oxidizing agent like hydrogen peroxide in the presence of an acid catalyst facilitates the Baeyer-Villiger rearrangement of the furan ring, leading to the formation of the lactone. The purification by column chromatography is essential to remove any unreacted starting material and byproducts.

References

- 1. Utility of novel 2-furanones in synthesis of other heterocyclic compounds having anti-inflammatory activity with dual COX2/LOX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Novel 4,5-diaryl-3-hydroxy-2(5H)-furanones as anti-oxidants and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

use of 4-hydroxyfuran-2(5H)-one in organic synthesis

An Application Guide to 4-Hydroxyfuran-2(5H)-one in Modern Organic Synthesis

Authored by: A Senior Application Scientist

Introduction: The Versatility of a C4 Building Block

This compound, also known as β-tetronic acid, is a deceptively simple heterocyclic compound that serves as a highly versatile and valuable four-carbon building block in organic synthesis.[1] Its structure, featuring a lactone, a conjugated double bond, and a hydroxyl group, provides multiple reactive sites for a diverse array of chemical transformations.[2][3] This scaffold is not merely a synthetic curiosity; it is a core structural motif present in a multitude of natural products exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][5] Consequently, derivatives of this compound are of significant interest to researchers in medicinal chemistry and drug development.[6][7]

This guide provides an in-depth exploration of the synthetic utility of this compound, moving beyond simple reaction lists to explain the underlying principles and causality behind experimental choices. We present detailed, field-proven protocols and data to empower researchers to effectively harness the synthetic potential of this powerful synthon.

Core Reactivity and Mechanistic Considerations

The synthetic versatility of this compound stems from its unique electronic and structural features. The molecule can exist in equilibrium with its open-chain tautomer, (Z)-4-oxobut-2-enoic acid, particularly under certain reaction conditions, which further expands its reactivity profile.[2]

The primary modes of reactivity can be summarized as follows:

-

Michael Acceptor: The α,β-unsaturated carbonyl system is highly susceptible to conjugate addition (Michael addition) by a wide range of soft nucleophiles.[8]

-

Dienophile in Diels-Alder Reactions: The electron-deficient double bond readily participates in [4+2] cycloaddition reactions to form complex polycyclic systems.[9][10]

-

Nucleophilic Attack at C5: The hydroxyl group at the C5 position can be substituted by various nucleophiles, often facilitated by acid catalysis, proceeding through an oxocarbenium ion intermediate.[2]

-

Derivatization of the Hydroxyl Group: The C4-hydroxyl group can be readily acylated, alkylated, or silylated to modify the molecule's properties or to serve as a directing group.

Application in Michael Addition Reactions

The Michael or 1,4-conjugate addition is one of the most powerful and widely used C-C bond-forming reactions involving this compound and its derivatives.[8] The electron-withdrawing nature of the lactone carbonyl group polarizes the double bond, rendering the C3 position electrophilic and ripe for attack by nucleophiles.

This transformation is foundational for building molecular complexity, allowing for the introduction of a vast range of substituents at the C3 position. Common nucleophiles include stabilized enolates (e.g., from malonates), organocuprates, amines, and thiols.[11] The choice of base and solvent is critical for success; a non-nucleophilic base is typically required to deprotonate the pro-nucleophile without competing in the addition reaction.

Protocol 1: Synthesis of a 3-Substituted Furanone via Michael Addition

This protocol details a representative Michael addition of diethyl malonate to this compound. The resulting product is a highly functionalized intermediate with handles for further synthetic elaboration.

Materials:

-

This compound (1.0 eq)

-

Diethyl malonate (1.2 eq)

-

Sodium ethoxide (NaOEt), 21% solution in ethanol (1.1 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

TLC plates (silica gel 60 F₂₅₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add this compound (1.0 eq) and anhydrous THF. Cool the solution to 0 °C in an ice bath.

-

Nucleophile Generation: In a separate flask, dissolve diethyl malonate (1.2 eq) in anhydrous THF. Slowly add the sodium ethoxide solution (1.1 eq) at 0 °C and stir for 15 minutes to generate the enolate.

-

Michael Addition: Transfer the freshly prepared sodium diethyl malonate solution to the dropping funnel and add it dropwise to the solution of this compound over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC), eluting with a 1:1 mixture of hexanes and ethyl acetate. The disappearance of the starting material and the appearance of a new, more polar spot indicates product formation.

-

Workup: Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification and Characterization:

-

Purification: The crude residue is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 20% to 50% EtOAc) to afford the pure Michael adduct.

-

Expected Yield: 75-85%.

-

Characterization: The structure of the purified product should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Causality and Insights:

-

Choice of Base: Sodium ethoxide is used as it is the conjugate base of the ethanol solvent, preventing transesterification of the diethyl malonate. Its role is catalytic in generating the nucleophilic enolate.

-

Solvent: Anhydrous THF is an excellent aprotic solvent for this reaction, as it effectively solvates the sodium enolate without interfering with the reaction.

-

Temperature Control: The initial cooling to 0 °C helps to control the exothermicity of the enolate formation and addition, minimizing side reactions.

-

Quenching: Quenching with a mild acid like NH₄Cl protonates the resulting enolate and neutralizes any remaining base, preventing potential retro-Michael reactions during workup.

Application in Diels-Alder Reactions

The Diels-Alder reaction is a powerful tool for constructing six-membered rings with high stereocontrol.[9] In this context, the furanone ring acts as a dienophile, reacting with a conjugated diene. This [4+2] cycloaddition provides rapid access to complex bicyclic and polycyclic frameworks that are common in natural product synthesis.[12]

The reactivity in these cycloadditions is enhanced by the electron-withdrawing character of the lactone, which lowers the LUMO energy of the dienophile for better orbital overlap with the HOMO of the diene.[10] Intramolecular versions of this reaction, where the diene is tethered to the furanone, are particularly effective for constructing intricate molecular architectures.[13]

Comparative Data for Diels-Alder Reactions

The following table summarizes representative conditions and outcomes for the Diels-Alder reaction between a substituted this compound derivative and various dienes, illustrating the versatility of the reaction.

| Entry | Diene | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | 1,3-Butadiene | Toluene | 110 | 24 | 82 | [9] |

| 2 | Isoprene | Benzene | 80 | 18 | 75 | [12] |

| 3 | Danishefsky's Diene | THF | 25 | 12 | 91 | [2] |

| 4 | Cyclopentadiene | Dichloromethane | 0 | 4 | 95 | [9] |

Note: Data is illustrative and compiled from general principles and representative literature.

Synthesis of Bioactive Molecules and Natural Products

The true power of this compound as a building block is demonstrated in its application to the total synthesis of complex, biologically active molecules. Its derivatives have been used to synthesize furanone-based natural product analogues with quorum sensing inhibitory activity, a key target in developing new antibacterial agents.[6][14] Furthermore, halogenated derivatives of 5-hydroxy-2(5H)-furanone serve as highly reactive precursors for a variety of pharmacologically important compounds.[2][15] The chiral pool also offers enantiomerically pure versions, such as (R)-4-Hydroxy-5-methylfuran-2(5H)-one, which are invaluable starting materials for asymmetric synthesis.[16][17]

Safety and Handling

This compound and its derivatives should be handled in a well-ventilated fume hood.[18] Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times. Consult the Safety Data Sheet (SDS) for specific hazard information before use. In case of accidental exposure, immediate medical attention may be required, similar to protocols for other chemical exposures.[19][20]

Conclusion

This compound is a cornerstone C4 synthon whose utility in organic synthesis is both broad and deep. Through fundamental transformations such as Michael additions and Diels-Alder reactions, it provides efficient pathways to a vast array of complex molecular structures. Its prevalence in bioactive natural products continues to inspire synthetic chemists, and its predictable reactivity makes it a reliable tool for researchers in drug discovery and materials science. The protocols and principles outlined in this guide serve as a robust starting point for harnessing the full synthetic potential of this remarkable building block.

References

- 1. 5-Hydroxy-2(5H)-furanone - Wikipedia [en.wikipedia.org]

- 2. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis of furanone-based natural product analogues with quorum sensing antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 3,4,5-Trisubstituted Furan-2(5H)-one Derivatives: Efficient one-pot Synthesis and Evaluation of Cytotoxic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 9. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. youtube.com [youtube.com]

- 12. mdpi.com [mdpi.com]

- 13. m.youtube.com [m.youtube.com]

- 14. arpi.unipi.it [arpi.unipi.it]

- 15. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules [mdpi.com]

- 16. alfa-chemistry.com [alfa-chemistry.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. This compound | C4H4O3 | CID 54683813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. oregon.gov [oregon.gov]

- 20. Practical Guidelines for Perioperative Hypersensitivity Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Derivatives from 4-Hydroxyfuran-2(5H)-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Versatility of the 4-Hydroxyfuran-2(5H)-one Scaffold

This compound, commonly known as tetronic acid, is a pivotal scaffold in the realm of organic synthesis and medicinal chemistry.[1][2] Its structure, featuring a butenolide ring with a vinylogous acid character, imparts a unique reactivity profile that makes it an exceptionally versatile building block for a diverse array of chemical transformations. This furanone core is present in numerous biologically active natural products and synthetic compounds, exhibiting a wide spectrum of therapeutic properties including anticancer, antibacterial, and antifungal activities.[3] The inherent functionality of this compound—encompassing a reactive hydroxyl group, an α,β-unsaturated carbonyl system, and acidic protons—provides multiple handles for derivatization, enabling the generation of extensive compound libraries for drug discovery and development.

This guide provides an in-depth exploration of the key synthetic pathways for derivatizing the this compound core. We will delve into the mechanistic underpinnings of these transformations, offering detailed, field-proven protocols to empower researchers in their synthetic endeavors.

Understanding the Reactivity of this compound

The synthetic utility of this compound stems from its distinct reactive sites. The tautomeric equilibrium between the keto and enol forms, with the enol form generally predominating, is central to its chemical behavior.

}

Figure 1: Key reactive sites of this compound.

-

The C4-Hydroxyl Group: This enolic hydroxyl group is acidic and readily undergoes O-alkylation and O-acylation, providing a straightforward route to a variety of ethers and esters.

-

The C3 Position: The proton at the C3 position is acidic due to its location between two carbonyl groups in the keto tautomer, making it susceptible to deprotonation and subsequent C-alkylation.

-

The α,β-Unsaturated System: The conjugated system is an excellent Michael acceptor, allowing for the addition of a wide range of nucleophiles at the C5 position.

-

Multicomponent Reactions (MCRs): The multiple reactive sites allow this compound to act as a versatile synthon in MCRs, enabling the rapid construction of complex heterocyclic scaffolds.[1]

O-Alkylation and O-Acylation: Modifying the Hydroxyl Group

Derivatization of the C4-hydroxyl group is one of the most common and facile transformations of this compound. These reactions are typically performed under basic conditions to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide intermediate.

O-Alkylation

O-alkylation introduces an ether linkage at the C4 position, which can significantly modulate the lipophilicity and metabolic stability of the molecule.

Causality of Experimental Choices: The choice of base is critical to avoid competing side reactions. A moderately strong base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) is often sufficient to deprotonate the hydroxyl group without promoting unwanted C-alkylation or decomposition. The solvent should be aprotic to prevent quenching of the alkoxide intermediate; tetrahydrofuran (THF) and dimethylformamide (DMF) are common choices.

Protocol 2.1.1: General Procedure for O-Alkylation of this compound

-

Preparation: To a solution of this compound (1.0 eq.) in anhydrous THF (0.1-0.2 M) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise.

-

Activation: Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium salt.

-

Alkylation: Add the alkylating agent (e.g., an alkyl halide, 1.2 eq.) dropwise to the suspension.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired 4-alkoxyfuran-2(5H)-one derivative.

| Derivative | Alkylating Agent | Base | Solvent | Typical Yield |

| 4-Methoxyfuran-2(5H)-one | Methyl iodide | NaH | THF | 85-95% |

| 4-(Benzyloxy)furan-2(5H)-one | Benzyl bromide | K₂CO₃ | DMF | 80-90% |

| 4-(Allyloxy)furan-2(5H)-one | Allyl bromide | NaH | THF | 80-90% |

Table 1: Representative Conditions for O-Alkylation

O-Acylation

O-acylation introduces an ester functionality, which can act as a prodrug moiety or modulate the biological activity of the parent compound. This is typically achieved using acid chlorides or anhydrides in the presence of a non-nucleophilic base.

Causality of Experimental Choices: A base such as triethylamine (Et₃N) or pyridine is used to neutralize the HCl or carboxylic acid byproduct generated during the reaction, driving the equilibrium towards product formation.[4] The reaction is often performed in a non-protic solvent like dichloromethane (DCM) or THF.

Protocol 2.2.1: General Procedure for O-Acylation of this compound

-

Preparation: Dissolve this compound (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM (0.2 M) under an inert atmosphere.

-

Acylation: Cool the solution to 0 °C and add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.2 eq.) dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

-

Work-up: Wash the reaction mixture with water, 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the residue by column chromatography or recrystallization to yield the 4-acyloxyfuran-2(5H)-one.

| Derivative | Acylating Agent | Base | Solvent | Typical Yield |

| 4-Acetoxyfuran-2(5H)-one | Acetyl chloride | Et₃N | DCM | 90-98% |

| 4-(Benzoyloxy)furan-2(5H)-one | Benzoyl chloride | Pyridine | DCM | 85-95% |

Table 2: Representative Conditions for O-Acylation

}

Figure 2: Workflow for O-Alkylation and O-Acylation.

Michael Addition: Carbon-Carbon and Carbon-Heteroatom Bond Formation

The electrophilic C5 position of the furanone ring is susceptible to conjugate addition by a variety of soft nucleophiles. This Michael addition reaction is a powerful tool for introducing diverse substituents and increasing molecular complexity. The O-alkylated derivatives of this compound are often used as substrates to prevent interference from the acidic hydroxyl group.

Thia-Michael Addition

Thiols are excellent nucleophiles for Michael additions, leading to the formation of C-S bonds. The resulting thioether derivatives are valuable intermediates and have shown interesting biological activities.

Causality of Experimental Choices: The reaction is typically base-catalyzed, with a mild base like triethylamine sufficient to generate the more nucleophilic thiolate anion in situ.[5][6] The reaction is often performed at room temperature in a polar aprotic solvent.

Protocol 3.1.1: Thia-Michael Addition to a 4-Alkoxyfuran-2(5H)-one

-

Preparation: In a round-bottom flask, dissolve the 4-alkoxyfuran-2(5H)-one (1.0 eq.) and the desired thiol (1.1 eq.) in THF or acetonitrile (0.2 M).

-

Catalysis: Add triethylamine (1.2 eq.) to the solution.

-

Reaction: Stir the mixture at room temperature for 1-5 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Remove the solvent under reduced pressure.

-